4-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a bromophenyl group and an ethoxyphenyl group attached to an oxazole ring, which is further substituted with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the oxazole ring in the presence of a palladium catalyst.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a similar coupling reaction using ethoxyphenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the ethoxyphenyl group.
Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives of the oxazole ring or ethoxyphenyl group.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
4-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The oxazole ring and the substituent groups play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the presence of a benzoate group instead of the oxazole ring.
4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure with a methoxy group instead of an ethoxy group.
4-Bromophenyl 5-(4-ethoxyphenyl)-1,2,4-triazole-3-carboxylate: Contains a triazole ring instead of an oxazole ring.
Uniqueness
4-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to the combination of its bromophenyl and ethoxyphenyl groups attached to an oxazole ring with a carboxylate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H14BrNO4 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
(4-bromophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO4/c1-2-22-14-7-3-12(4-8-14)17-11-16(20-24-17)18(21)23-15-9-5-13(19)6-10-15/h3-11H,2H2,1H3 |
InChI Key |
YIKKSMCRHSHQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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